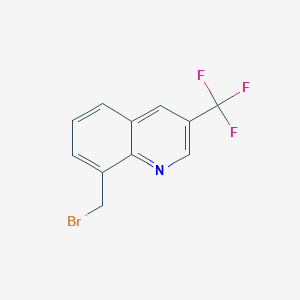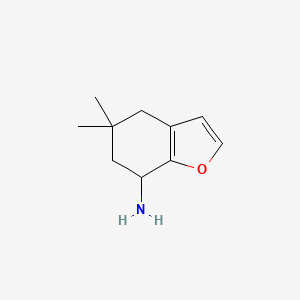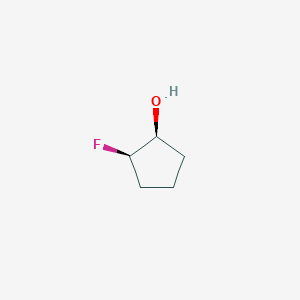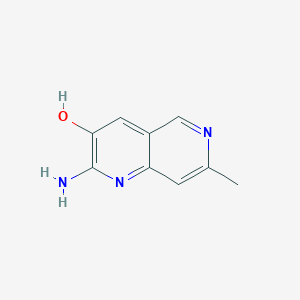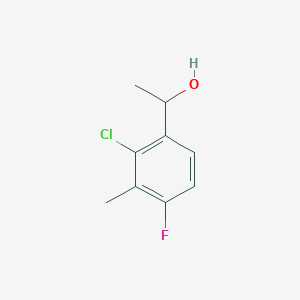
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol is an organic compound characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with an ethanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol typically involves the reaction of 2-chloro-4-fluoro-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure to achieve the reduction of the aldehyde group to the corresponding alcohol .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles like amines, thiols, and halides under various conditions
Major Products:
Oxidation: 2-chloro-4-fluoro-3-methylbenzaldehyde, 2-chloro-4-fluoro-3-methylbenzoic acid.
Reduction: 1-(2-chloro-4-fluoro-3-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, thereby exerting their biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-fluorotoluene
- 3-Chloro-4-fluorophenylmethanol
- 4-Chloro-2-fluoro-3-methylphenol
Comparison: 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methyl group and an ethanol moiety. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C9H10ClFO |
|---|---|
Molekulargewicht |
188.62 g/mol |
IUPAC-Name |
1-(2-chloro-4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO/c1-5-8(11)4-3-7(6(2)12)9(5)10/h3-4,6,12H,1-2H3 |
InChI-Schlüssel |
MXXJNWVXRSWSSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)C(C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


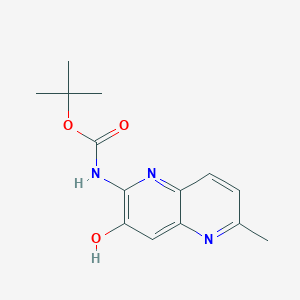
![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
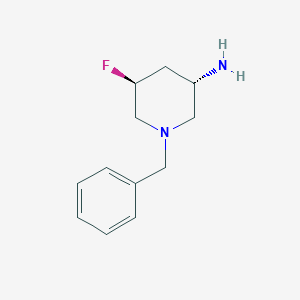
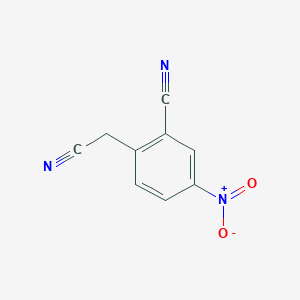
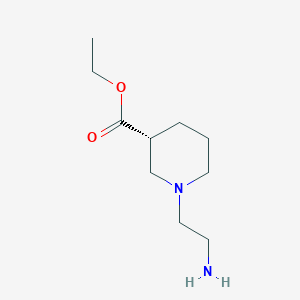
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

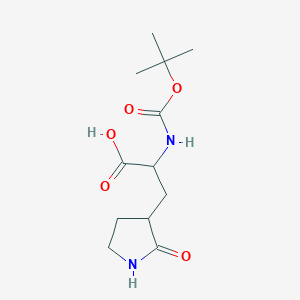
![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
